molecular formula C10H6N2O B3119685 3-(Oxazol-5-yl)benzonitrile CAS No. 252928-81-7

3-(Oxazol-5-yl)benzonitrile

Cat. No.: B3119685
CAS No.: 252928-81-7
M. Wt: 170.17 g/mol
InChI Key: AZYMFASSDTVBOB-UHFFFAOYSA-N
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Description

3-(Oxazol-5-yl)benzonitrile is a heterocyclic compound featuring an oxazole ring fused to a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its diverse biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

3-(Oxazol-5-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

While the specific mechanism of action for 3-(Oxazol-5-yl)benzonitrile is not mentioned in the retrieved papers, oxazole derivatives are known to bind with a wide spectrum of receptors and enzymes in biological systems, which can lead to various biological responses .

Safety and Hazards

While the specific safety and hazards of 3-(Oxazol-5-yl)benzonitrile are not mentioned in the retrieved papers, similar compounds such as 4-(1,3-Oxazol-5-yl)aniline have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 .

Future Directions

Oxazole-based molecules are becoming a significant heterocyclic nucleus in medicinal chemistry due to their wide spectrum of pharmacological activities . Future research will likely focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxazol-5-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the nitrile group can yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxazolone derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized benzene derivatives.

Comparison with Similar Compounds

    Oxazole: A simpler analog with a similar ring structure but lacking the benzonitrile moiety.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

    Benzoxazole: A fused ring system combining benzene and oxazole rings.

Uniqueness: 3-(Oxazol-5-yl)benzonitrile is unique due to the presence of both the oxazole ring and the benzonitrile group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMFASSDTVBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

MeOH (28 mL) was added to a round bottom flask containing K2CO3 (4.22 gm, 30.50 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (3.28 gm, 16.78 mmol), and 3-formylbenzonitrile (2.00 gm, 15.25 mmol). The reaction mixture was refluxed for 2 h. After this time, the mixture was concentrated under reduced pressure. The remaining residue was dissolved in water (50 ml). The aqueous solution was extract with EtOAc (50 ml). The EtOAc layer was washed with saturated aqueous NaCl (30 ml), dried over MgSO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-100% EtOAc/Hexanes to give the product, 3-(oxazol-5-yl)benzonitrile, (1.05 gm, 6.17 mmol, 41% yield) as a yellow solid. Anal. Calcd. for C10H6N2O m/z 170.1, found: 171.0 (M+H)+.
Name
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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